molecular formula C15H22ClNO5S2 B2658175 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 2319783-17-8

3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2658175
CAS No.: 2319783-17-8
M. Wt: 395.91
InChI Key: BFLYJLSQMIKZTE-UHFFFAOYSA-N
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Description

3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide is a chemical compound offered for research and development purposes. This benzenesulfonamide derivative features a tetrahydro-2H-thiopyran ring system, a structural motif found in compounds with a range of biological activities . The molecule incorporates a 2-hydroxyethoxy chain, which can enhance aqueous solubility, making it a valuable building block for medicinal chemistry and drug discovery research. Compounds containing sulfonamide groups are extensively investigated for their potential to modulate various biological targets and are commonly explored in therapeutic areas such as oncology, immunology, and the treatment of neurodegenerative diseases . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO5S2/c1-21-14-3-2-12(10-13(14)16)24(19,20)17-11-15(22-7-6-18)4-8-23-9-5-15/h2-3,10,17-18H,4-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLYJLSQMIKZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic compound characterized by its complex structure and potential biological activities. This compound features a chloro group, a methoxy group, and a sulfonamide moiety, which are significant for its interaction with biological systems. The presence of the tetrahydro-2H-thiopyran ring and hydroxyethoxy group enhances its solubility and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H22ClNO5S2C_{15}H_{22}ClNO_{5}S_{2}, with a molecular weight of 395.9 g/mol.

PropertyValue
Molecular FormulaC₁₅H₂₂ClN O₅S₂
Molecular Weight395.9 g/mol
CAS Number2319783-17-8

Potential Biological Targets

Research indicates that compounds with similar structures often exhibit activity against:

  • Human lipoxygenases (LOXs) : These enzymes play crucial roles in inflammatory responses and cell proliferation. Compounds targeting LOXs can influence conditions like cancer and inflammatory diseases .
  • Enzymes involved in metabolic pathways : The sulfonamide moiety may provide inhibitory effects on enzymes critical for metabolic processes.

Biological Activity

Preliminary findings suggest that this compound exhibits notable biological activity, particularly in enzyme inhibition.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals potential advantages:

Compound NameStructural FeaturesBiological Activity
4-Methoxybenzenesulfonamide Methoxy group, sulfonamideAntimicrobial properties
Tetrahydrothiopyran derivatives Thiopyran ring systemPotential anticancer activity
Quinoxaline derivatives Heterocyclic structureAnti-inflammatory effects
3-chloro-N-((4-(2-hydroxyethoxy)... Unique combination enhancing solubilityPromising candidate for drug development

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are scarce, relevant literature indicates promising avenues for research:

  • Inhibition Studies : Similar compounds have shown significant inhibitory effects on lipoxygenases, suggesting that this compound may exhibit similar properties .
  • Therapeutic Applications : The unique structural features indicate potential applications in treating inflammatory diseases and certain cancers, warranting further investigation into its pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

The provided evidence highlights several sulfonamide analogs with structural or functional similarities. Below is a detailed comparison:

Functional Group Influence on Physical Properties

Compound Key Substituents Melting Point (°C) Synthesis Solvent
Target Compound 2-Hydroxyethoxy-thiopyran, chloro, methoxy Not reported Not available
Compound 11 Chlorobenzo[1,3]dioxol, thioxo-imidazole 177–180 Toluene
Compound 13 Naphthalenylmethylthio Not reported 1,4-Dioxane
Compound 14 Ethoxycarbonylmethylthio Not reported Toluene

The target compound’s 2-hydroxyethoxy-thiopyran group likely increases polarity compared to analogs with aromatic or ester-linked thioethers. This could enhance aqueous solubility but reduce membrane permeability.

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